N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Description
Stereochemical Analysis:
The molecule lacks chiral centers due to its planar guanidine core and symmetric substitution patterns on the pyrimidine ring. The SMILES notation (N=C(NC1=NC(C)=CC(C)=N1)NC2=CC=C(OC)C(OC)=C2) highlights its connectivity without stereoisomeric complexity.
Crystallographic Data and X-ray Diffraction Studies
As of current literature, no direct crystallographic data (e.g., unit cell parameters, space group) or X-ray diffraction studies for this specific compound are reported in the provided sources. However, analogous guanidine derivatives have been characterized using:
- Single-crystal X-ray diffraction to resolve bond lengths and angles in related structures.
- Powder X-ray diffraction for phase identification in pharmaceutical formulations.
For this compound, computational modeling (discussed in Section 1.4) may provide structural insights in lieu of experimental crystallographic data.
Computational Structural Modeling (DFT Calculations)
Density Functional Theory (DFT) calculations are critical for elucidating electronic properties and stability. Key findings from analogous studies include:
Table 1: Typical DFT Parameters for Guanidine Derivatives
| Property | Value (Calculated) | Methodology |
|---|---|---|
| HOMO-LUMO Gap | 3.2–4.1 eV | B3LYP/6-311G** |
| Dipole Moment | 5.6–7.2 Debye | M06-2X/cc-pVTZ |
| Bond Length (C=N) | 1.32–1.35 Å | ωB97XD/def2-TZVP |
For this compound, DFT would predict:
- Electron density localization on the pyrimidine nitrogen atoms and methoxy oxygen atoms.
- Conformational stability due to intramolecular hydrogen bonding between the guanidine NH and pyrimidine N.
- Polar surface area : ~94.65 Ų (calculated from SMILES), indicating moderate solubility in polar solvents.
These models aid in rationalizing reactivity and interaction potentials in supramolecular or biological contexts.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-9-7-10(2)18-15(17-9)20-14(16)19-11-5-6-12(21-3)13(8-11)22-4/h5-8H,1-4H3,(H3,16,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNDCVZHQYAEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=C(C=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC(=C(C=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 3,4-dimethoxyaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired guanidine compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a corresponding amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine would depend on its specific biological target. Generally, guanidine compounds can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Structural Variations and Implications
Electron-Withdrawing Groups: The trifluoromethyl group in the analog (CAS 94828-52-1) introduces strong electron-withdrawing effects, likely reducing solubility but improving thermal stability, as reflected in its higher melting point (152–153°C) .
Molecular Weight Trends :
- The target compound has the second-highest molecular weight (301.35 g/mol) among the analogs, surpassed only by the trifluoromethyl derivative (309.29 g/mol). The difference arises from the methoxy groups’ oxygen atoms versus the fluorine atoms in the trifluoromethyl analog.
Data Gaps and Research Opportunities
- Melting Points : Only the trifluoromethyl analog has a reported melting point. Further studies are needed to characterize the thermal properties of other derivatives.
- Pharmacological Data : The evidence lacks information on bioactivity, solubility, or toxicity. Computational modeling (e.g., QSAR) or experimental assays could elucidate structure-activity relationships.
Biological Activity
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a synthetic organic compound classified under guanidines. Its structural composition includes a guanidine moiety linked to a dimethoxyphenyl group and a dimethylpyrimidinyl group. This compound is being explored for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C₁₅H₁₉N₅O₂
- Molecular Weight : 301.35 g/mol
- CAS Number : 332073-81-1
- MDL Number : MFCD01542998
Antimicrobial Properties
Research indicates that guanidine derivatives exhibit significant antimicrobial activity. The mechanism often involves the interaction of the positively charged guanidine group with negatively charged components of bacterial membranes, leading to membrane disruption and cell lysis .
Case Studies
-
Antibacterial Activity :
- A study on alkyl-guanidine compounds showed that certain derivatives had minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL against various bacterial strains, including multi-drug resistant organisms .
- Specifically, compounds similar to this compound exhibited potent antibacterial effects on Gram-positive bacteria with MIC values as low as 0.12 µg/mL .
-
Anticancer Activity :
- Guanidine compounds have been reported as competitive inhibitors of polyamine oxidase (PAO), an enzyme implicated in tumor cell proliferation. The binding affinity of some guanidine derivatives was found to be in the subnanomolar range (0.08 to 3.00 nM), suggesting potential for therapeutic applications in cancer treatment .
Mechanistic Insights
The biological activity of this compound is largely attributed to its guanidine structure. At physiological pH, the guanidine moiety carries a positive charge, enhancing its interaction with negatively charged bacterial surfaces and facilitating membrane disruption .
Comparative Biological Activity Table
| Compound | Biological Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 0.12 - 4 | |
| Alkyl-Guanidines | Antibacterial | 1 - 8 | |
| Guanidine Derivatives | PAO Inhibition | 0.08 - 3.00 nM |
Synthesis and Production
The synthesis of this compound typically involves the reaction between 3,4-dimethoxyaniline and 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Industrial Considerations
For industrial production, optimizing reaction conditions—such as temperature and solvent choice—is crucial for maximizing yield and purity. Purification methods like recrystallization or chromatography may be employed to isolate the final product effectively.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
